molecular formula C9H7ClN2O2 B1354253 Methyl 2-chloro-1H-benzimidazole-5-carboxylate CAS No. 683242-75-3

Methyl 2-chloro-1H-benzimidazole-5-carboxylate

Cat. No.: B1354253
CAS No.: 683242-75-3
M. Wt: 210.62 g/mol
InChI Key: USTUYGJVCPXGJG-UHFFFAOYSA-N
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Description

Methyl 2-chloro-1H-benzimidazole-5-carboxylate is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are widely recognized for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science . The compound is characterized by the presence of a benzimidazole ring substituted with a chlorine atom at the 2-position and a methyl ester group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-chloro-1H-benzimidazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of o-phenylenediamine with chloroacetic acid, followed by esterification with methanol to form the desired product . The reaction conditions often include the use of catalysts such as copper chloride (CuCl) and solvents like dimethyl sulfoxide (DMSO) at elevated temperatures (e.g., 120°C) to achieve good yields .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high purity and yield of the final product .

Properties

IUPAC Name

methyl 2-chloro-3H-benzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-14-8(13)5-2-3-6-7(4-5)12-9(10)11-6/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USTUYGJVCPXGJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methyl 2-oxo-2,3-dihydro-1H-benzimidazole-6-carboxylate (43 g, 0.22 mol) was charged into phosphorus oxychloride (286 ml). Dry hydrogen chloride was bubbled through the boiling reaction mass for 12 hours. After cooling a reaction mass was poured into a mixture of ice and water (2 kg). Precipitate was filtered out. Filtrate was diluted with water (1.25 1) and ammonia solution (˜800 ml), after that pH was adjusted to 5.6 with ammonia solution. Precipitate was filtered and rinsed with water. Yield was 39.5 g (84%).
Quantity
43 g
Type
reactant
Reaction Step One
Quantity
286 mL
Type
reactant
Reaction Step One

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